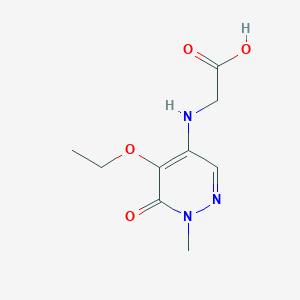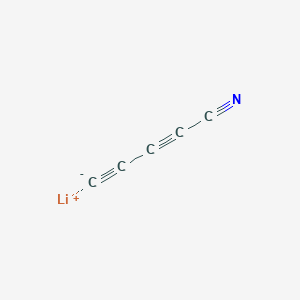
lithium;penta-2,4-diynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;penta-2,4-diynenitrile is an organolithium compound characterized by the presence of a lithium atom bonded to a penta-2,4-diynenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;penta-2,4-diynenitrile typically involves the reaction of lithium with penta-2,4-diynenitrile under controlled conditions. One common method is the direct reaction of lithium metal with penta-2,4-diynenitrile in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;penta-2,4-diynenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The lithium atom can be substituted with other metal atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of penta-2,4-diynenitrile.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: New organometallic compounds with different metal atoms or groups.
Aplicaciones Científicas De Investigación
Lithium;penta-2,4-diynenitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems or as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of lithium;penta-2,4-diynenitrile involves its interaction with various molecular targets and pathways. The lithium atom can act as a Lewis acid, facilitating reactions with nucleophiles. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new bonds and compounds. The specific pathways and targets depend on the reaction conditions and the nature of the reactants involved.
Comparación Con Compuestos Similares
Similar Compounds
Penta-2,4-diynenitrile: Similar structure but without the lithium atom.
Lithium acetylide: Contains lithium bonded to an acetylide group.
Lithium cyanide: Contains lithium bonded to a cyanide group.
Uniqueness
Lithium;penta-2,4-diynenitrile is unique due to the presence of both a lithium atom and a penta-2,4-diynenitrile moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
65864-09-7 |
|---|---|
Fórmula molecular |
C5LiN |
Peso molecular |
81.0 g/mol |
Nombre IUPAC |
lithium;penta-2,4-diynenitrile |
InChI |
InChI=1S/C5N.Li/c1-2-3-4-5-6;/q-1;+1 |
Clave InChI |
YGNMMPLOYJVTRP-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[C-]#CC#CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
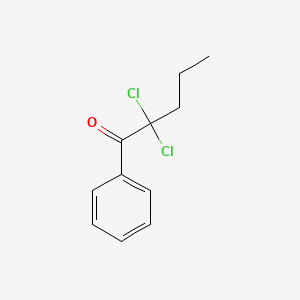
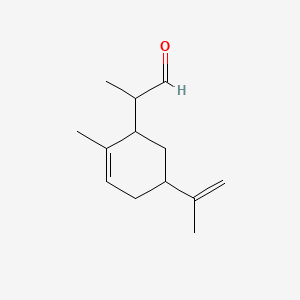
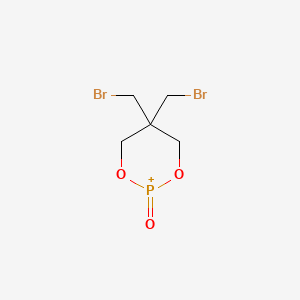
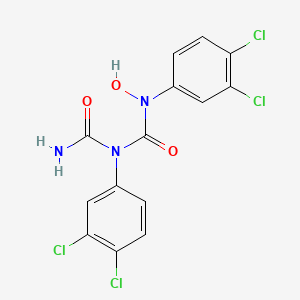
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
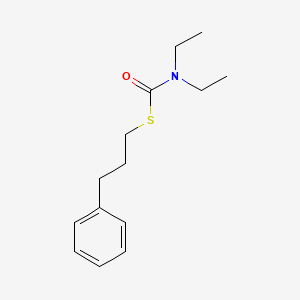
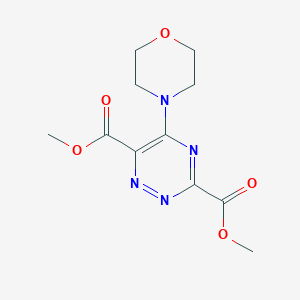
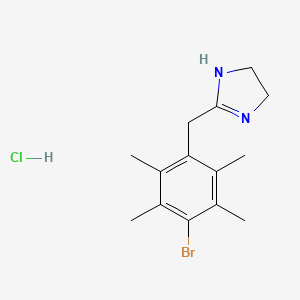
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
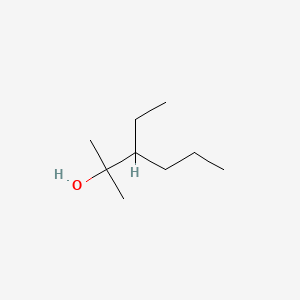
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)

